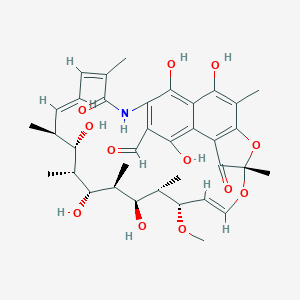
Metopon hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metopon hydrochloride is a synthetic opioid analgesic that was first synthesized in the early 1900s. It is a potent painkiller that is commonly used in clinical settings for the treatment of moderate to severe pain. Despite its effectiveness, metopon hydrochloride has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose. In
Wirkmechanismus
Metopon hydrochloride binds to opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward center in the brain, which can lead to feelings of euphoria and addiction.
Biochemische Und Physiologische Effekte
Metopon hydrochloride has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause nausea, vomiting, constipation, and urinary retention. In addition, metopon hydrochloride can lead to the development of tolerance and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Metopon hydrochloride is a potent analgesic that can be used in animal studies to investigate the mechanisms of pain and opioid tolerance. However, its use is limited by its potential for addiction and overdose.
Zukünftige Richtungen
There are a number of future directions for research on metopon hydrochloride. One area of interest is the development of new opioids that are less addictive and have fewer adverse effects. Another area of interest is the investigation of the mechanisms of opioid tolerance and addiction, with the goal of developing new treatments for opioid addiction. Finally, there is a need for more research on the long-term effects of metopon hydrochloride use, especially in terms of its potential for addiction and overdose.
Synthesemethoden
Metopon hydrochloride is synthesized from thebaine, which is an alkaloid found in opium poppy. The synthesis involves a series of chemical reactions that include the reduction of thebaine to form thebaine-dihydrocodeinone, followed by the acetylation of the dihydrocodeinone to form acetyldihydrocodeinone. The final step involves the reduction of acetyldihydrocodeinone to form metopon hydrochloride.
Wissenschaftliche Forschungsanwendungen
Metopon hydrochloride has been extensively studied for its analgesic properties. It has been used in clinical settings for the treatment of moderate to severe pain, especially in cases where other opioids have failed to provide adequate pain relief. In addition, metopon hydrochloride has been used in animal studies to investigate the mechanisms of opioid tolerance and addiction.
Eigenschaften
CAS-Nummer |
124-92-5 |
|---|---|
Produktname |
Metopon hydrochloride |
Molekularformel |
C18H22ClNO3 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |
InChI-Schlüssel |
IUIZPWPENLRTFZ-RNWHKREASA-N |
Isomerische SMILES |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Kanonische SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Andere CAS-Nummern |
124-92-5 |
Synonyme |
metopon metopon hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















